



Application Notes: Hpk1-IN-7 and Anti-PD-1 Combination Therapy

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Compound of Interest		
Compound Name:	Hpk1-IN-7	
Cat. No.:	B8193499	Get Quote

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By dampening T-cell activation and proliferation, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells.[1] Inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity.[1][3] **Hpk1-IN-7** is a potent and selective, orally active inhibitor of HPK1 with an IC50 of 2.6 nM.[4][5] Preclinical studies have demonstrated that the combination of **Hpk1-IN-7** with anti-PD-1 checkpoint blockade results in a synergistic anti-tumor effect, leading to complete tumor regression in syngeneic mouse models.[4][5]

These application notes provide an overview of the mechanism of action, experimental data, and detailed protocols for evaluating the combination therapy of **Hpk1-IN-7** and anti-PD-1 in a preclinical setting.

Mechanism of Action

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), HPK1 is activated and phosphorylates downstream signaling molecules, such as SLP-76.[2][6] This phosphorylation leads to the attenuation of T-cell activation and proliferation, serving as an immune checkpoint to maintain homeostasis.[1] In the tumor microenvironment, this negative regulation can be exploited by cancer cells to evade immune surveillance.[1]



Hpk1-IN-7 works by blocking the kinase activity of HPK1, preventing the phosphorylation of its downstream targets.[1] This action disrupts the negative feedback loop, leading to sustained T-cell activation, increased cytokine production, and enhanced anti-tumor immune responses.[3] [6] When combined with an anti-PD-1 antibody, which blocks a major T-cell exhaustion pathway, the result is a potent, dual-pronged approach to reinvigorate the anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Hpk1-IN-7** and its combination with anti-PD-1 therapy from preclinical studies.

Table 1: Hpk1-IN-7 Potency and Selectivity

Compound	Target	IC50 (nM)
Hpk1-IN-7	HPK1	2.6
IRAK4	59	
GLK	140	_

Data sourced from MedchemExpress and InvivoChem.[4][5]

Table 2: In Vivo Efficacy of **Hpk1-IN-7** and Anti-PD-1 Combination Therapy in MC38 Syngeneic Model

Treatment Group	Dosing Regimen	Cure Rate
Anti-PD-1 alone	Standard	20%
Hpk1-IN-7 + Anti-PD-1	Hpk1-IN-7: 100 mg/kg, p.o., twice daily for 28 days	100%

Data sourced from MedchemExpress.[4]

Table 3: Pharmacokinetic Properties of **Hpk1-IN-7** in Mice



Parameter	Value	Dosing
Plasma Clearance	43 mL/min/kg	1 mg/kg, intravenous
Volume of Distribution	4.4 L/kg	1 mg/kg, intravenous
Cmax	5.3 μΜ	20 mg/kg, oral
AUC (0-24h)	19 μM·h	20 mg/kg, oral
Oral Bioavailability	~100%	N/A

Data sourced from InvivoChem.[5]

Experimental Protocols

Protocol 1: Preparation of Hpk1-IN-7 for Oral Gavage in Mice

This protocol describes the preparation of a formulation of **Hpk1-IN-7** suitable for oral administration in mice.

Materials:

- **Hpk1-IN-7** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips

Procedure:



- Prepare a stock solution of Hpk1-IN-7 in DMSO. For example, to create a 20.8 mg/mL stock, dissolve the appropriate amount of Hpk1-IN-7 powder in DMSO.
- To prepare the final formulation, combine the following in a sterile tube in the specified order, ensuring the solution is mixed thoroughly after each addition:
 - 10% DMSO (from the stock solution)
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- For example, to prepare 1 mL of the final formulation, add 100 μL of the 20.8 mg/mL DMSO stock solution to 400 μL of PEG300 and mix well. Then, add 50 μL of Tween-80 and mix. Finally, add 450 μL of saline to bring the total volume to 1 mL.[5]
- The final concentration of this example formulation will be 2.08 mg/mL. Adjust the stock solution concentration as needed to achieve the desired final dosing concentration. The formulation should be a clear solution.[5]

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model (MC38)

This protocol outlines a typical in vivo study to evaluate the efficacy of **Hpk1-IN-7** and anti-PD-1 combination therapy in the MC38 colorectal cancer model.

Materials and Reagents:

- C57BL/6 mice (female, 6-8 weeks old)
- MC38 murine colorectal cancer cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- **Hpk1-IN-7** formulation (prepared as in Protocol 1)



- Anti-mouse PD-1 antibody (and corresponding isotype control)
- Calipers for tumor measurement
- Animal handling and dosing equipment

Procedure:

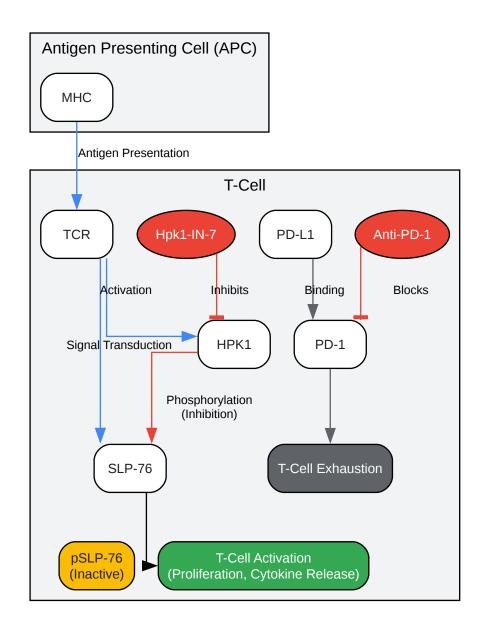
- Tumor Cell Implantation:
 - Culture MC38 cells to ~80% confluency.
 - o Harvest and wash the cells with sterile PBS.
 - Resuspend the cells in PBS at a concentration of 1 x 10⁷ cells/mL.
 - \circ Subcutaneously inject 100 μ L of the cell suspension (1 x 10^6 cells) into the right flank of each C57BL/6 mouse.[7]
- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[7]
 - When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment groups (e.g., n=10 mice per group).[7]
- Treatment Administration:
 - Vehicle Control Group: Administer the vehicle solution used for Hpk1-IN-7 orally twice daily and the isotype control for the anti-PD-1 antibody intraperitoneally (i.p.) on the same schedule as the treatment groups.
 - Hpk1-IN-7 Monotherapy Group: Administer Hpk1-IN-7 (e.g., 100 mg/kg) orally twice daily for 28 days.[4][5]
 - Anti-PD-1 Monotherapy Group: Administer the anti-PD-1 antibody (e.g., 10 mg/kg) i.p.
 every 3 days for a set number of doses (e.g., 4 doses).[8]



- Combination Therapy Group: Administer both Hpk1-IN-7 and the anti-PD-1 antibody according to the schedules for the monotherapy groups.[7]
- Efficacy Readouts:
 - Continue to monitor tumor volume and body weight 2-3 times per week for the duration of the study (e.g., up to 60 days).[9]
 - Record survival data. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of excessive morbidity.[10]
- Pharmacodynamic and Immune Analysis (Optional):
 - At the end of the study, or at specified time points, tumors, spleens, and lymph nodes can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and target engagement (e.g., by measuring the phosphorylation of SLP-76 in T-cells).[9][11]

Visualizations

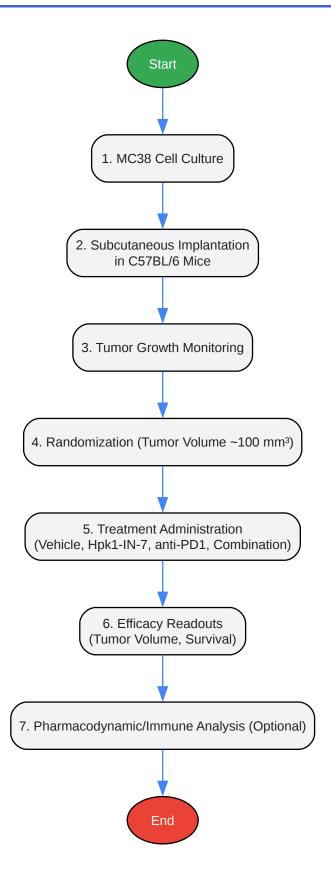




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Caption: HPK1 and PD-1 signaling pathways in T-cell activation and inhibition.





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